molecular formula C8H7N3S B2606672 N-(2-cyanophenyl)thiourea CAS No. 851950-53-3

N-(2-cyanophenyl)thiourea

Cat. No. B2606672
M. Wt: 177.23
InChI Key: JNKLQFHXYCVOQX-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)thiourea (NCTU) is a chemical compound that has been studied for various applications in scientific research. It is an organic compound with a molecular formula of C7H6N2S. NCTU is a colorless solid that is insoluble in water, but soluble in organic solvents. It is an important reagent in organic synthesis and has been used in a number of scientific research studies.

Scientific Research Applications

Synthesis of Quinazolin-4-yl-Thioureas

A study by Fathalla et al. (2001) demonstrated the synthesis of 1-substituted-3-(2-phenylquinazolin-4-yl) thioureas through an intramolecular cycloaddition reaction. These compounds were initially prepared by the reaction of N-(2-cyanophenyl)benzimidoyl isothiocyanate with primary amines, indicating the role of N-(2-cyanophenyl)thiourea in synthesizing complex organic compounds (Fathalla et al., 2001).

Green Synthesis of Thiourea Derivatives

Kumavat et al. (2013) highlighted the importance of thioureas in medicinal chemistry, citing their wide range of biological activities. The research proposed a green synthesis approach for 1, 3-disubstituted thiourea derivatives, utilizing primary amines and CS2 in water without any catalyst. This study underscores the environmentally friendly methodologies in synthesizing thiourea derivatives, including N-(2-cyanophenyl)thiourea (Kumavat et al., 2013).

Synthesis of N-Benzoyl and N-(4-nitrobenzoyl)-N'-4-cyanophenyl Thioureas

Aydın (2018) reported on the synthesis of two specific compounds using N-(2-cyanophenyl)thiourea. The study involved the synthesis of N-Benzoyl-N’-4-cyanophenyl thiourea and N-(4-nitrobenzoyl)-N’-4-cyanophenyl thiourea, highlighting the versatility of N-(2-cyanophenyl)thiourea in synthesizing various thiourea derivatives (Aydın, 2018).

Application in Solar Cells

Wu et al. (2013) synthesized cyclic thiourea/urea functionalized triphenylamine-based dyes, including 2-cyanoacrylic acid as an acceptor. These compounds exhibited high photovoltaic performance, demonstrating the application of thiourea derivatives in renewable energy technologies (Wu et al., 2013).

Biological Activities and Structural Studies

Research by Saeed et al. (2011) and Tahir et al. (2015) involved the structural and biological activity studies of thiourea derivatives. These studies provide insights into the potential applications of N-(2-cyanophenyl)thiourea in various biological and medicinal contexts, such as antimicrobial and antifungal activities (Saeed et al., 2011), (Tahir et al., 2015).

Safety And Hazards

It is considered toxic if swallowed . Proper precautions should be taken during handling and storage .

  • Future Directions

    Further research could explore its potential applications in drug development, environmental control, and analytical chemistry .

    properties

    IUPAC Name

    (2-cyanophenyl)thiourea
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H7N3S/c9-5-6-3-1-2-4-7(6)11-8(10)12/h1-4H,(H3,10,11,12)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JNKLQFHXYCVOQX-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C(=C1)C#N)NC(=S)N
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H7N3S
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    177.23 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-(2-cyanophenyl)thiourea

    Citations

    For This Compound
    3
    Citations
    F Aydin - 2018 - preprints.org
    Herein, two title compounds, N-Benzoyl-N’-4-cyanophenyl thiourea (I) and N-(4-nitrobenzoyl)-N’-4-cyanophenyl thiourea (II) were synthesized in high yield, via aroyl isocyanate and 4-…
    Number of citations: 5 www.preprints.org
    HG Häcker, PW Elsinghorst, S Michels, J Daniels… - …, 2009 - thieme-connect.com
    The reactions of N-benzoyl-N′-(o-cyanoaryl) thioureas with ethyl bromoacetate under alkaline conditions led to the formation of either fused 2-(alkylsulfanyl)-4-aminopyrimidines or 2-(…
    Number of citations: 8 www.thieme-connect.com
    HG Häcker - 2010 - core.ac.uk
    Failure to respond to chemotherapy is a serious impediment in the treatment of cancer. In this regard, the development of multidrug resistance (MDR) is frequently observed, which …
    Number of citations: 5 core.ac.uk

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